N-(tert-butyl)-N-methyl-3-nitroaniline vs. N-methyl-3-nitroaniline: Enhanced Human H3R Affinity
N-(tert-butyl)-N-methyl-3-nitroaniline demonstrates significantly higher binding affinity for the human Histamine H3 receptor (H3R) compared to its N-methyl analog, N-methyl-3-nitroaniline. The tert-butyl derivative exhibits a dissociation constant (Kd) of 1.35 nM [1], while the N-methyl derivative shows a Kd of 31.2 nM [2] under comparable assay conditions. This represents an approximately 23-fold improvement in affinity conferred by the tert-butyl substitution.
| Evidence Dimension | Binding Affinity (Kd) for Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | N-methyl-3-nitroaniline: Kd = 31.2 nM |
| Quantified Difference | ~23-fold higher affinity (lower Kd) for N-(tert-butyl)-N-methyl-3-nitroaniline |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins by furimazine substrate based BRET assay. |
Why This Matters
This quantifiable affinity difference is critical for researchers designing H3R-targeted experiments, where higher potency may reduce the required compound concentration and improve signal-to-noise ratios.
- [1] BindingDB. (2025). BDBM50538677 (CHEMBL4635634) - Affinity Data for N-(tert-butyl)-N-methyl-3-nitroaniline. View Source
- [2] BindingDB. (2025). BDBM50538677 (CHEMBL4635634) - Affinity Data for N-methyl-3-nitroaniline. View Source
